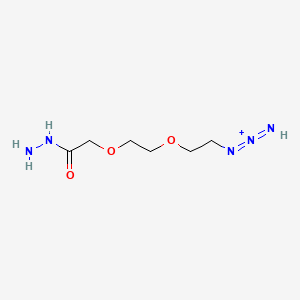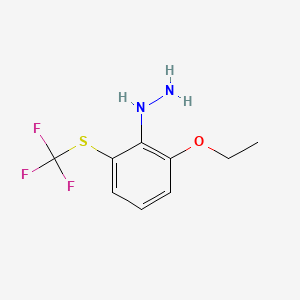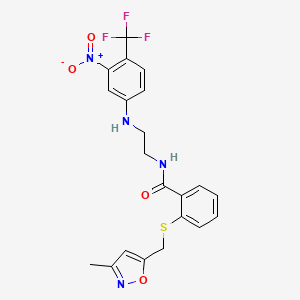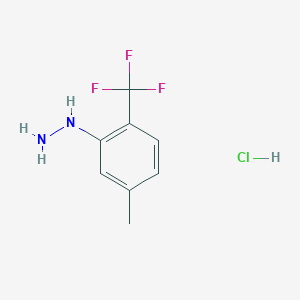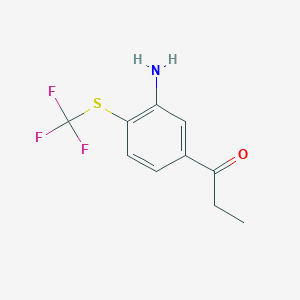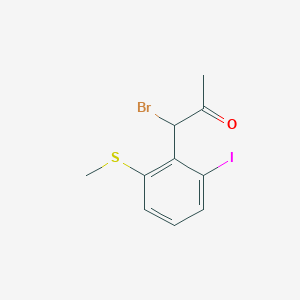
12-(1-(3-(2-((2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2-dimethylhydrazineyl)methyl)-1H-indol-1-yl)propanoyl)piperidin-4-yl)-1-(9H-fluoren-9-yl)-3,13-dioxo-2,6,9-trioxa-12-azahexadecan-16-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “12-(1-(3-(2-((2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2-dimethylhydrazineyl)methyl)-1H-indol-1-yl)propanoyl)piperidin-4-yl)-1-(9H-fluoren-9-yl)-3,13-dioxo-2,6,9-trioxa-12-azahexadecan-16-oic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including fluorenyl, indole, piperidine, and hydrazine moieties, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the fluorenyl moiety: This step might involve the reaction of fluorene with appropriate reagents to introduce the methoxycarbonyl group.
Introduction of the indole group: The indole moiety can be synthesized through Fischer indole synthesis or other methods, followed by functionalization to attach the hydrazine and propanoyl groups.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions, followed by functionalization to introduce the fluorenyl and other groups.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct attachment of all functional groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification techniques: Using methods such as chromatography, crystallization, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions.
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the indole and piperidine moieties.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand for studying biological processes.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Fluorenyl derivatives: Compounds containing the fluorenyl moiety with different functional groups.
Indole derivatives: Compounds containing the indole moiety with various substitutions.
Piperidine derivatives: Compounds containing the piperidine ring with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C59H65N5O10 |
|---|---|
分子量 |
1004.2 g/mol |
IUPAC名 |
4-[[1-[3-[2-[[[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-methylamino]methyl]indol-1-yl]propanoyl]piperidin-4-yl]-[2-[2-[3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H65N5O10/c1-60(61(2)59(70)74-40-53-50-20-10-6-16-46(50)47-17-7-11-21-51(47)53)38-43-37-41-13-3-12-22-54(41)63(43)31-27-55(65)62-29-25-42(26-30-62)64(56(66)23-24-57(67)68)32-34-72-36-35-71-33-28-58(69)73-39-52-48-18-8-4-14-44(48)45-15-5-9-19-49(45)52/h3-22,37,42,52-53H,23-36,38-40H2,1-2H3,(H,67,68) |
InChIキー |
VIBONMZKQYIIJO-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC2=CC=CC=C2N1CCC(=O)N3CCC(CC3)N(CCOCCOCCC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)CCC(=O)O)N(C)C(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


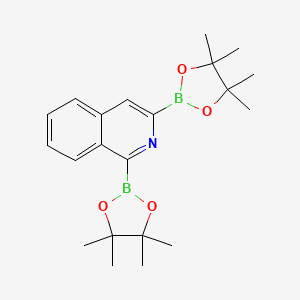
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)





